5-Chloro-4-fluoro-2-methylaniline

Medicinal Chemistry Drug Design Physicochemical Profiling

5-Chloro-4-fluoro-2-methylaniline (CAS 1242339-43-0) is a differentiated polysubstituted aniline scaffold. Its 5-Cl/4-F/2-Me pattern provides orthogonal cross-coupling handles, an ideal logP of 2.40 for Type II kinase hinge-binders, and a solid physical state for automated high-throughput dispensing. With a 257°C boiling point, it sustains high-temperature Buchwald–Hartwig couplings (100–120°C) with reduced solvent loss, ensuring reproducible scale-up. Unlike mono‑halogenated analogs, it uniquely interrogates synergistic halogen effects on target binding. Procure this non-fungible intermediate to de-risk your medchem and agrochemical campaigns.

Molecular Formula C7H7ClFN
Molecular Weight 159.59 g/mol
CAS No. 1242339-43-0
Cat. No. B3093306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-4-fluoro-2-methylaniline
CAS1242339-43-0
Molecular FormulaC7H7ClFN
Molecular Weight159.59 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)Cl)F
InChIInChI=1S/C7H7ClFN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3
InChIKeyGWAAJYJYOSSNRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-4-fluoro-2-methylaniline (CAS 1242339-43-0): A Dual-Halogenated Aniline Building Block for Pharmaceutical and Agrochemical Synthesis


5-Chloro-4-fluoro-2-methylaniline (CAS 1242339-43-0) is a polysubstituted aromatic amine bearing chlorine at the 5-position, fluorine at the 4-position, and a methyl group at the 2-position. This substitution pattern creates a scaffold that can serve as a versatile intermediate in the synthesis of kinase inhibitors, agrochemicals, and other fine chemicals . The presence of both chlorine and fluorine atoms provides orthogonal handles for sequential palladium-catalyzed cross-coupling reactions, while the methyl group ortho to the amino group influences both steric and electronic properties of the ring .

Why Generic Substitution of 5-Chloro-4-fluoro-2-methylaniline With Mono-Halogenated or Regioisomeric Analogs Fails


Close analogs such as 4-fluoro-2-methylaniline (lacking chlorine) and 5-chloro-2-methylaniline (lacking fluorine) possess significantly different physicochemical profiles that preclude simple interchange in synthetic or biological applications. Halogen substitution patterns profoundly influence logP, boiling point, physical state, and electronic character—factors that directly control reaction yields, regioselectivity in metal-catalyzed couplings, and target binding affinity [1]. Even among regioisomers, changing the position of chlorine from the 5- to the 3-position alters the compound's dipole moment and steric environment, which can shift the preferred site of electrophilic aromatic substitution or cross-coupling . The quantitative comparisons in Section 3 demonstrate the magnitude of these differences and justify a non-fungible procurement decision.

Product-Specific Quantitative Evidence Guide for 5-Chloro-4-fluoro-2-methylaniline vs. Closest Analogs


Lipophilicity (Predicted LogP) Comparison: Balanced Permeability vs. Mono-Halogenated Analogs

The predicted octanol-water partition coefficient (LogP) of 5-chloro-4-fluoro-2-methylaniline is 2.40, compared to 1.72 for 4-fluoro-2-methylaniline and 2.81 for 5-chloro-2-methylaniline [1]. This intermediate value places the compound in a range often associated with favourable oral absorption and cellular permeability, while potentially avoiding the excessive lipophilicity that can lead to poor aqueous solubility and metabolic instability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Boiling Point at Atmospheric Pressure: Enhanced Intermolecular Interactions vs. 5-Chloro-2-methylaniline

The boiling point of 5-chloro-4-fluoro-2-methylaniline at 760 mmHg is 257.4°C, while 5-chloro-2-methylaniline boils at 237°C under the same pressure [1]. The 20.4°C increment is attributable to the additional C–F dipole, which strengthens intermolecular forces. This property is particularly relevant for reactions requiring elevated temperatures, such as Buchwald–Hartwig aminations or nucleophilic aromatic substitutions, where the compound retains a wider liquid range before phase change.

Organic Synthesis Process Chemistry Thermal Stability

Physical State at Ambient Temperature: Solid Handling Advantages vs. 4-Fluoro-2-methylaniline

5-Chloro-4-fluoro-2-methylaniline is a solid at 20°C, whereas 4-fluoro-2-methylaniline is a liquid at the same temperature . This physical-state difference has practical implications for compound management workflows. Solids are generally easier to weigh with precision, less prone to spillage, and more compatible with robotic liquid handlers when dissolved at known concentrations. Moreover, the solid state often provides superior long-term chemical stability compared to liquids, which are more susceptible to oxidation and moisture uptake.

Compound Management Automated Synthesis Solid-Phase Chemistry

Best-Fit Application Scenarios for 5-Chloro-4-fluoro-2-methylaniline Based on Quantitative Evidence


Medicinal Chemistry Lead Optimization – Balancing Lipophilicity for Oral Bioavailability

When a medicinal chemistry program requires an aniline building block with a logP in the 2–3 range to balance permeability and solubility, 5-chloro-4-fluoro-2-methylaniline (logP 2.40) offers a quantitatively intermediate profile compared to its mono-halogenated counterparts . This property is particularly valuable in the design of type II kinase inhibitors, where anilines are commonly incorporated into the hinge-binding motif and excessive lipophilicity can lead to promiscuous off-target activity.

Process Chemistry Development – High-Boiling Building Block for Thermal Reactions

In synthetic sequences requiring sustained heating (e.g., Buchwald–Hartwig coupling at 100–120°C), the 257°C boiling point of 5-chloro-4-fluoro-2-methylaniline provides a wider operational window than 5-chloro-2-methylaniline (237°C), reducing solvent loss and maintaining homogeneous reaction conditions . This can improve reproducibility during gram-to-kilogram scale-up.

Automated Compound Library Synthesis – Solid-Phase Building Block for Parallel Chemistry

For high-throughput synthesis platforms, the solid physical state of 5-chloro-4-fluoro-2-methylaniline at ambient temperature enables accurate solid dispensing by automated powder handlers, unlike liquid 4-fluoro-2-methylaniline . This characteristic reduces cross-contamination risks and supports the generation of high-quality screening libraries.

Structure-Activity Relationship (SAR) Studies – Probing Combined Chloro-Fluoro Effects

When investigating the synergistic effect of halogen substituents on target binding, 5-chloro-4-fluoro-2-methylaniline serves as a key probe molecule. Its substitution pattern allows researchers to assess the contribution of simultaneous chlorine and fluorine substitution—an effect not accessible when using mono-halogenated analogs alone . The quantified logP and boiling point differences further contextualize observed activity shifts in enzyme or cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-4-fluoro-2-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.